6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
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Overview
Description
6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a piperidine sulfonyl group with a triazolo-pyridine core, making it a versatile scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of [1,2,4]triazolo[4,3-a]pyridinium tetrafluoroborates with piperidine sulfonyl chloride in the presence of a base such as triethylamine (Et3N) in a solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The specific pathways and targets depend on the context of its application .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazolo core but differ in their substituents and overall structure.
[1,2,4]triazolo[1,5-a]pyridines: Another class of compounds with a triazolo-pyridine core, used in various applications.
Flavonoid derivatives containing 1,2,4-triazolo[4,3-a]pyridine: These compounds are designed for their antifungal activity.
Uniqueness
6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is unique due to its specific combination of a piperidine sulfonyl group with a triazolo-pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable scaffold for drug discovery and development.
Biological Activity
6-(Piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound that has garnered interest due to its diverse biological activities. This compound features a triazole ring fused to a pyridine structure, with a piperidine ring connected through a sulfonyl group. Its unique structural characteristics contribute to its potential as a pharmaceutical agent.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₈N₄O₃S, with a molecular weight of approximately 310.37 g/mol. The presence of the sulfonamide moiety and the triazole-pyridine framework suggests significant potential for biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈N₄O₃S |
Molecular Weight | 310.37 g/mol |
CAS Number | 23526-11-6 |
Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that derivatives of triazolopyridines, including this compound, exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, compounds with similar structures have demonstrated efficacy against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, molecular docking studies have indicated that this compound can bind effectively to proteins involved in cancer cell signaling .
Antimalarial Activity
Recent investigations into the antimalarial activity of related triazolopyridine derivatives have shown promising results. Compounds bearing similar structural features demonstrated inhibitory concentrations (IC50) against Plasmodium falciparum, making them candidates for further development in malaria treatment .
The biological activity of this compound appears to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity linked to inflammatory pathways or cancer signaling.
Case Studies and Experimental Findings
- Antimicrobial Study : A study conducted on various triazolopyridine derivatives found that those with piperidine substitutions exhibited enhanced antimicrobial activity compared to their non-piperidine counterparts .
- Cytotoxicity Evaluation : In evaluating cytotoxic effects against human cell lines, the compound displayed reduced cytotoxicity (CC50 > 200 μM), indicating a favorable safety profile while maintaining effectiveness against target cells .
Comparative Analysis
To illustrate the uniqueness of this compound within its class of compounds, the following table summarizes its structural and biological characteristics compared to similar compounds:
Compound Name | Structural Features | Biological Activity | Notable Differences |
---|---|---|---|
This compound | Sulfonamide + Triazole-Pyridine | Antimicrobial, Anticancer | Unique piperidine-sulfonamide linkage |
5-(Piperidin-1-yl)triazolo[4,3-a]pyridine | Lacks sulfonamide group | Anticancer | No sulfonamide functionality |
7-(Pyrrolidin-1-yl)triazolo[4,3-a]pyridine | Similar triazole-pyridine structure | Anti-inflammatory | Different attachment position |
Properties
IUPAC Name |
6-piperidin-1-ylsulfonyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c16-11-13-12-10-5-4-9(8-15(10)11)19(17,18)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFIGFXJEXUAIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN3C(=NNC3=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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